

Prexasertib Dimesylate: A Technical Overview of its Molecular Structure, Mechanism, and Clinical Landscape

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Compound of Interest

Compound Name: *Prexasertib dimesylate*

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Abstract

Prexasertib dimesylate (LY2606368 dimesylate) is a potent, second-generation, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2] By disrupting the DNA damage response (DDR), Prexasertib induces replication catastrophe and subsequent apoptosis in cancer cells, particularly those with a high degree of replication stress. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, experimental protocols, and clinical trial landscape of **Prexasertib dimesylate**.

Molecular Structure and Chemical Properties

Prexasertib dimesylate is the dimethanesulfonate salt of the active pharmaceutical ingredient, Prexasertib. The chemical and physical properties of Prexasertib and its dimesylate salt are summarized below.

Property	Prexasertib (Free Base)	Prexasertib Dimesylate
Chemical Formula	C ₁₈ H ₁₉ N ₇ O ₂ [3][4]	C ₂₀ H ₂₇ N ₇ O ₈ S ₂ [5]
Molecular Weight	365.39 g/mol [6]	557.60 g/mol [5]
IUPAC Name	5-((5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile[3]	5-((5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dimethanesulfonate[5]
CAS Number	1234015-52-1[3][4]	1234015-58-7[5]
SMILES String	<chem>COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N</chem> [3]	<chem>COC1C=CC=C(OCCCN)C=1C1=CC(NC2=CN=C(C=N2)C#N)=NN1.CS(O)(=O)=O.CS(O)(=O)=O</chem> [5]
InChI Key	DOTGPNHGTJDEP-UHFFFAOYSA-N[4]	HXYBEKZGRNUTBN-UHFFFAOYSA-N[5]

Mechanism of Action: CHK1/CHK2 Inhibition and DNA Damage Response

Prexasertib exerts its anti-neoplastic effects by targeting the CHK1 and CHK2 kinases, which are critical regulators of the cell cycle and DNA damage response (DDR).

The Role of CHK1 and CHK2 in the Cell Cycle

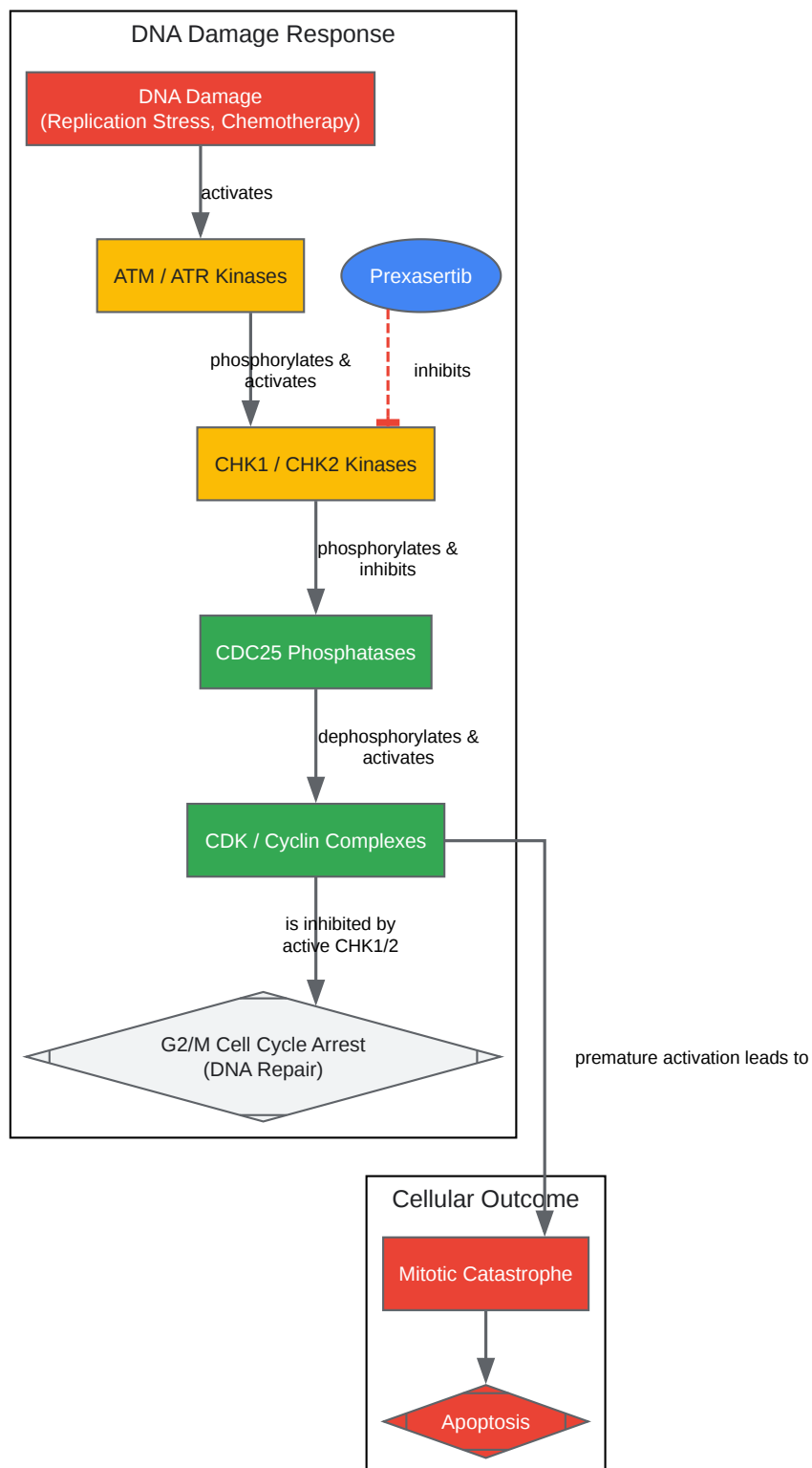
In response to DNA damage, upstream kinases such as ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) are activated. These kinases then phosphorylate and activate CHK1 and CHK2.[7] Activated CHK1 and CHK2, in turn, phosphorylate and inactivate CDC25 phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S and G2/M checkpoints. This pause allows time for the cell to repair the damaged DNA before proceeding with cell division.

Prexasertib-Mediated Inhibition and its Consequences

Prexasertib, as a selective inhibitor, binds to the ATP-binding pocket of CHK1 and, to a lesser extent, CHK2, preventing their kinase activity.^[1] This abrogation of the DNA damage checkpoint has profound consequences for cancer cells, which often have a defective G1 checkpoint (e.g., due to p53 mutations) and are heavily reliant on the S and G2/M checkpoints for survival.

By inhibiting CHK1/CHK2, Prexasertib prevents the phosphorylation and inactivation of CDC25 phosphatases. This leads to the premature activation of CDKs, forcing cells with damaged DNA to enter mitosis. This process, known as "mitotic catastrophe," results in the accumulation of DNA double-strand breaks (DSBs) and ultimately leads to apoptosis.^[1] A key marker of these DSBs is the phosphorylation of the histone variant H2AX on serine 139, forming γ H2AX.^[8]

Prexasertib's Mechanism of Action

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Prexasertib's Mechanism of Action

In Vitro Efficacy

Prexasertib has demonstrated potent cytotoxic activity across a wide range of cancer cell lines as a monotherapy. Its efficacy is particularly notable in cell lines with high levels of replication stress.

Cell Line	Cancer Type	IC ₅₀ (nM)	Reference
BV-173	B-cell precursor acute lymphoblastic leukemia	6.33	[3]
NALM-6	B-cell precursor acute lymphoblastic leukemia	~10-20	[3]
REH	B-cell precursor acute lymphoblastic leukemia	96.7	[3]
RPMI-8402	T-cell acute lymphoblastic leukemia	~10-20	[3]
MOLT-4	T-cell acute lymphoblastic leukemia	~15-30	[3]
CCRF-CEM	T-cell acute lymphoblastic leukemia	~50-100	[3]
Various HGSOC cell lines	High-Grade Serous Ovarian Cancer	1 - 10	[9][10]
JHOS2	High-Grade Serous Ovarian Cancer	8,400	[9]

Experimental Protocols

Cell Viability Assays

Objective: To determine the cytotoxic effect of Prexasertib on cancer cell lines.

Method 1: WST-1 Assay[3]

- Seed 50,000 cells per well in a 96-well plate in 100 μ L of culture medium.
- Treat cells with increasing concentrations of Prexasertib (e.g., 1-100 nM) for 24 and 48 hours.
- Add WST-1 reagent at a 1:10 dilution to the culture medium.
- Incubate for 3 hours at 37°C.
- Measure the optical density at 450 nm using a microplate reader.

Method 2: CellTiter-Glo Assay[9][10]

- Seed 2,000-4,000 cells per well in a 96-well plate.
- Treat cells with graded concentrations of Prexasertib for 3-6 days.
- Determine cell survival using the CellTiter-Glo luminescent cell viability assay according to the manufacturer's instructions.
- Calculate cell viability relative to DMSO-treated control cells.

Method 3: XTT Assay[1]

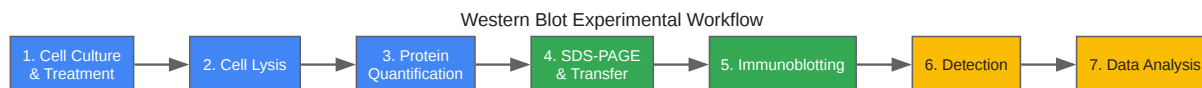
- Seed 2,000 cells per well in a 96-well plate.
- 24 hours after seeding, treat cells with Prexasertib (e.g., 0-100 nM).
- After 3 days of treatment, perform the XTT assay according to the manufacturer's protocol.
- Measure absorbance to determine cell viability relative to DMSO-treated controls.

Western Blot Analysis for DNA Damage and CHK1 Phosphorylation

Objective: To assess the induction of DNA damage and the on-target effect of Prexasertib.

Protocol Outline[8][11]

- Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of Prexasertib for a specified duration (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
 - Phospho-CHK1 (Ser296, Ser317, Ser345)
 - Total CHK1
 - γ H2AX (Ser139)
 - β -Actin (as a loading control)
 - Wash and incubate with HRP-conjugated secondary antibodies.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
- Quantification: Perform densitometry analysis using software such as ImageJ.



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Western Blot Experimental Workflow

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Prexasertib on cell cycle distribution.[5]

- Cell Treatment: Treat cells with Prexasertib for the desired time.
- Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Incubation: Incubate in the dark for 30 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Gate the cell population to exclude doublets and debris. Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases.

Pharmacokinetics and Clinical Trials

Prexasertib has been evaluated in several clinical trials for various solid tumors and hematological malignancies.

Pharmacokinetics

In a phase 1 study in pediatric patients, the pharmacokinetics of Prexasertib appeared to be dose-proportional across a dose range of 80-150 mg/m². [12][13] In a study with mice bearing orthotopic medulloblastoma, a subcutaneous dose of 10 mg/kg resulted in a C_{max} of 1015 µg/L, a terminal half-life of 4.5 hours, and an AUC of 1773 µg*hr/L. [14]

Clinical Trials

Prexasertib has been investigated as a monotherapy and in combination with other agents, such as PARP inhibitors (Olaparib) and immune checkpoint inhibitors (LY3300054, a PD-L1 inhibitor).^{[2][15]}

NCT Identifier	Phase	Title	Key Information
NCT02808650	I	A Study of Prexasertib in Pediatric Patients with Recurrent or Refractory Solid Tumors	The recommended Phase 2 dose (RP2D) was determined to be 150 mg/m ² administered intravenously on days 1 and 15 of a 28-day cycle. Common grade 3/4 toxicities included neutropenia, leukopenia, and thrombocytopenia. [12] [13]
NCT03414047	II	A Study of Prexasertib in Platinum-Resistant or Refractory Recurrent Ovarian Cancer	Participants received 105 mg/m ² as an intravenous infusion on Day 1 and 15 of a 28-day cycle. [4]
NCT02873975	II	A Study of Prexasertib in Patients With Solid Tumors With Replicative Stress or Homologous Repair Deficiency	This study explored the anti-tumor activity of Prexasertib in patients with specific genetic alterations. [6]
NCT03057145	I	Combination Study of Prexasertib and Olaparib in Patients With Advanced Solid Tumors	This trial investigated the safety and appropriate dose of Prexasertib in combination with a PARP inhibitor. [2]
NCT03495323	I	A Phase I Combination Study of Prexasertib and LY3300054 (PD-L1	This study evaluated the combination of Prexasertib with an

inhibitor) in Patients
with Advanced Solid
Tumors

immune checkpoint
inhibitor.[15]

Commonly observed treatment-related adverse events in clinical trials include hematological toxicities such as neutropenia, leukopenia, anemia, and thrombocytopenia, which are generally manageable with supportive care.[12][16]

Conclusion

Prexasertib dimesylate is a promising anti-cancer agent that targets the core of the DNA damage response pathway. Its potent inhibition of CHK1 and CHK2 leads to synthetic lethality in cancer cells with high replication stress and defective cell cycle checkpoints. The well-defined mechanism of action, coupled with encouraging preclinical and clinical data, supports its continued investigation as a monotherapy and in combination with other anti-cancer agents. Further research is warranted to identify predictive biomarkers to optimize patient selection and enhance the therapeutic potential of Prexasertib.

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